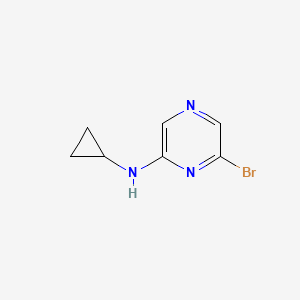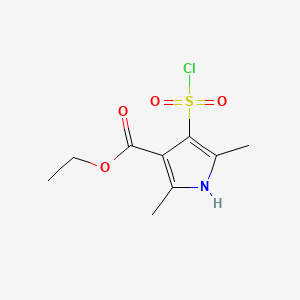
ethyl 4-(chlorosulfonyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(chlorosulfonyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate: is an organosulfur compound that features a pyrrole ring substituted with chlorosulfonyl and carboxylate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(chlorosulfonyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate typically involves the chlorosulfonation of a suitable pyrrole precursor. One common method involves the reaction of 2,5-dimethyl-1H-pyrrole-3-carboxylate with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4-(chlorosulfonyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the pyrrole ring can lead to the formation of pyrrole N-oxide derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as primary amines or alcohols in the presence of a base like triethylamine.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether.
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid.
Major Products Formed:
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfonate Esters: Formed from substitution reactions with alcohols.
Pyrrole N-oxides: Formed from oxidation reactions.
Aplicaciones Científicas De Investigación
Chemistry: Ethyl 4-(chlorosulfonyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for constructing more complex molecules .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. Sulfonamide derivatives, in particular, are known for their pharmacological properties and are investigated for use in drug development .
Industry: The compound is utilized in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it suitable for applications in polymer synthesis and material science .
Mecanismo De Acción
The mechanism of action of ethyl 4-(chlorosulfonyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce sulfonyl functional groups into target molecules .
Comparación Con Compuestos Similares
Chlorosulfonyl isocyanate: Known for its high reactivity and use in organic synthesis.
Sulfonyl chlorides: A broad class of compounds with similar reactivity patterns.
Sulfonamides: Compounds derived from sulfonyl chlorides and amines, known for their medicinal properties.
Uniqueness: Ethyl 4-(chlorosulfonyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate is unique due to the presence of both the chlorosulfonyl and carboxylate groups on a pyrrole ring. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields.
Propiedades
Número CAS |
880099-75-2 |
|---|---|
Fórmula molecular |
C9H12ClNO4S |
Peso molecular |
265.71 g/mol |
Nombre IUPAC |
ethyl 4-chlorosulfonyl-2,5-dimethyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C9H12ClNO4S/c1-4-15-9(12)7-5(2)11-6(3)8(7)16(10,13)14/h11H,4H2,1-3H3 |
Clave InChI |
BPLWOWJPEOHRTQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(NC(=C1S(=O)(=O)Cl)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



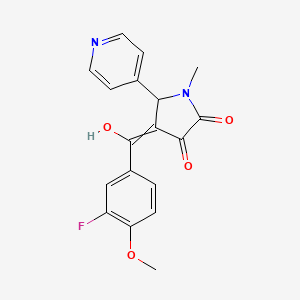

![2-[4-(Benzyloxy)phenyl]ethanamine-d4](/img/structure/B13448280.png)
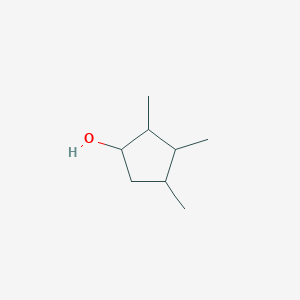

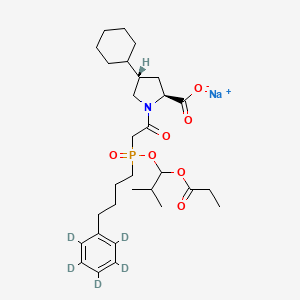
![4-(3-Methoxypropoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13448322.png)
![5-[5-nitro-2-(trideuteriomethylamino)anilino]-5-oxopentanoic acid](/img/structure/B13448325.png)
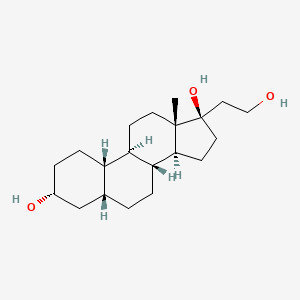
![9-Chloro-9-phosphabicyclo[4.2.1]nonane](/img/structure/B13448337.png)

![1-[4-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13448353.png)
